Fmoc-5-methyl-DL-tryptophan
Description
Significance of Modified Tryptophan Residues in Peptide and Protein Science
Tryptophan, one of the 20 common amino acids, plays a crucial role in the structure and function of proteins. researchgate.net Its indole (B1671886) side chain is involved in various non-covalent interactions, including hydrophobic and cation-π interactions, which are vital for stabilizing protein structures and for molecular recognition processes. researchgate.net Tryptophan is also a major contributor to the intrinsic fluorescence of proteins, a property widely exploited in biophysical studies. researchgate.net
Overview of Fluorenylmethoxycarbonyl (Fmoc) Protecting Group Strategy in Amino Acid Synthesis
The synthesis of peptides is a stepwise process that requires the temporary protection of the alpha-amino group of the incoming amino acid to prevent unwanted side reactions, such as self-polymerization. altabioscience.com The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that builds peptide chains on a solid support. altabioscience.comamericanpeptidesociety.org
The Fmoc group is favored for several reasons. It is introduced to the amino acid to form a stable derivative that is soluble in the organic solvents used in synthesis. researchgate.net Crucially, the Fmoc group is base-labile, meaning it can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.org This is in contrast to the harsher acidic conditions required for the alternative Boc (tert-butyloxycarbonyl) protecting group. americanpeptidesociety.org The mild conditions of the Fmoc strategy minimize side reactions and are compatible with a wide range of amino acid side-chain protecting groups, making it suitable for the synthesis of long and complex peptides. altabioscience.comamericanpeptidesociety.org These side-chain protecting groups are designed to be stable to the basic conditions used for Fmoc removal but are cleaved at the end of the synthesis, usually with a strong acid like trifluoroacetic acid (TFA). altabioscience.com
Contextualizing Fmoc-5-methyl-DL-tryptophan within Non-Canonical Amino Acid Research
Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 standard protein-building blocks. nih.gov The incorporation of ncAAs into peptides and proteins is a rapidly growing field of research that aims to expand the chemical diversity and functionality of these biomolecules. nih.govnih.gov By introducing novel side chains, researchers can create peptides with enhanced properties, such as increased resistance to enzymatic degradation, improved stability, and novel binding specificities. iris-biotech.de
This compound is a prime example of a building block used in this area of research. clearsynth.com It allows for the site-specific incorporation of a 5-methyltryptophan residue into a peptide sequence using the well-established Fmoc-SPPS methodology. The methyl group at the 5-position of the indole ring of tryptophan can influence the electronic and steric properties of the side chain, potentially leading to altered biological activity or improved pharmacological properties of the resulting peptide. iris-biotech.de The DL-form indicates that the compound is a racemic mixture of both the D- and L-isomers of 5-methyltryptophan. The use of such modified amino acids is instrumental in creating novel peptide-based drugs and research tools.
Properties of 5-Methyl-DL-tryptophan
| Property | Value | Source |
| Molecular Formula | C12H14N2O2 | nih.govsigmaaldrich.com |
| Molecular Weight | 218.25 g/mol | nih.govsigmaaldrich.com |
| Appearance | White to faint yellow powder | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 280-282 °C | sigmaaldrich.comsigmaaldrich.com |
| IUPAC Name | 2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid | nih.gov |
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C27H24N2O4 | scbt.com |
| Molecular Weight | 440.5 g/mol | scbt.com |
| CAS Number | 138775-52-7 | clearsynth.com |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methyl-1H-indol-3-yl)propanoic acid | clearsynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-16-10-11-24-22(12-16)17(14-28-24)13-25(26(30)31)29-27(32)33-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-12,14,23,25,28H,13,15H2,1H3,(H,29,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKFSFRZGVTQNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc 5 Methyl Dl Tryptophan and Its Derivatives
Strategies for the Preparation of Fmoc-Protected Tryptophan Analogues
The preparation of Fmoc-protected tryptophan analogues like Fmoc-5-methyl-DL-tryptophan is deeply rooted in the principles of solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry.
Solid-phase peptide synthesis (SPPS) is a widely used method for creating peptides in a stepwise fashion on a solid support or resin. drivehq.com The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a dominant approach in SPPS due to its use of milder reaction conditions compared to other methods. drivehq.com The general process begins with the attachment of the first Fmoc-protected amino acid to the resin. peptide.com The synthesis proceeds through iterative cycles of deprotection and coupling. The temporary Fmoc protecting group on the α-amino group is removed with a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). luxembourg-bio.com This deprotection step exposes a free amino group for the subsequent coupling reaction. luxembourg-bio.com
The next Fmoc-protected amino acid is then activated and coupled to the free amino group of the resin-bound amino acid. biosynth.com This cycle is repeated until the desired peptide sequence is assembled. biosynth.com Reactive side chains of amino acids must be protected to prevent unwanted side reactions during synthesis. peptide.combiosynth.com In the Fmoc/tBu strategy, acid-labile protecting groups, such as tert-butyl (tBu), are commonly used for side-chain protection. peptide.com This orthogonal protection scheme allows for the selective removal of the Fmoc group without affecting the side-chain protecting groups. peptide.com
For tryptophan-containing peptides, a significant challenge is the modification of the indole (B1671886) ring by reactive species generated during the final acidolytic cleavage step, which removes the side-chain protecting groups and cleaves the peptide from the resin. nih.gov To mitigate this, scavengers are often added to the cleavage cocktail. drivehq.com
Table 1: Key Steps in a Typical Fmoc-SPPS Cycle
| Step | Description | Reagents |
| Deprotection | Removal of the temporary Fmoc group from the N-terminus. | 20-50% Piperidine in DMF |
| Washing | Removal of excess reagents and byproducts. | DMF, Dichloromethane (DCM) |
| Coupling | Formation of the peptide bond with the next Fmoc-amino acid. | Fmoc-amino acid, Coupling reagent, Base |
| Washing | Removal of excess reagents and byproducts. | DMF, Dichloromethane (DCM) |
The success of synthesizing peptides containing this compound hinges on efficient coupling reactions and the compatibility of protecting groups. The indole side chain of tryptophan is susceptible to oxidation and alkylation, necessitating careful consideration of the synthetic strategy. biosynth.com
Coupling Reagents: The formation of the peptide bond requires the activation of the carboxylic acid of the incoming amino acid. A variety of coupling reagents have been developed to facilitate this reaction with high efficiency and minimal side reactions. Common classes of coupling reagents include carbodiimides (like DCC and DIC), aminium/uronium salts (such as HBTU, HATU, and TBTU), and phosphonium (B103445) salts (like PyBOP). luxembourg-bio.compeptide.com For instance, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are frequently used due to their rapid reaction times and ability to suppress racemization. peptide.comacs.org The choice of coupling reagent can be critical, especially for sterically hindered amino acids or difficult sequences.
Protecting Groups: While the α-amino group is protected by the Fmoc group, the indole nitrogen of the tryptophan side chain can be left unprotected or protected with a group like tert-butyloxycarbonyl (Boc). researchgate.netacs.org The use of Fmoc-Trp(Boc)-OH is common to prevent side reactions at the indole nitrogen. researchgate.netacs.org The Boc group is acid-labile and is removed during the final cleavage step along with other side-chain protecting groups. researchgate.net For 5-methyl-DL-tryptophan, the methyl group at the 5-position of the indole ring does not typically require a specific protecting group. The primary concern remains the protection of the indole nitrogen to prevent unwanted reactions during synthesis.
Table 2: Common Coupling Reagents in Fmoc-SPPS
| Reagent | Full Name | Class |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt |
| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide |
Advanced Chemical Synthesis Approaches for Substituted Tryptophan Derivatives
Beyond standard SPPS, the synthesis of novel substituted tryptophan derivatives relies on advanced organic chemistry methodologies that allow for precise modification of the amino acid structure.
One major strategy for synthesizing substituted tryptophan derivatives involves the formation of a carbon-carbon bond between a pre-functionalized indole and an amino acid backbone. chim.it This approach offers a modular way to introduce a wide variety of substituents onto the indole ring. chim.it Enzymatic approaches have also been developed, utilizing enzymes like tryptophan synthase (TrpS). chim.it The β-subunit of tryptophan synthase (TrpB) catalyzes the C-C bond formation between indole and L-serine to produce L-tryptophan. nih.govresearchgate.net Engineered variants of TrpB have been shown to accept substituted indoles, enabling the synthesis of various tryptophan analogues. nih.govnih.govchemrxiv.org
An alternative to coupling a pre-made indole is to construct the indole ring system directly within the side chain of a suitably functionalized amino acid precursor. chim.it This method provides a powerful way to access complex and uniquely substituted tryptophans that may be difficult to prepare by other means. chim.it The Fischer indole synthesis is a classic and widely used method for constructing indoles from phenylhydrazines and aldehydes or ketones under acidic conditions. creative-proteomics.com This reaction can be adapted to build the indole ring onto an amino acid scaffold.
A more recent and highly attractive approach for modifying tryptophan is through the direct and selective functionalization of carbon-hydrogen (C-H) bonds on the indole ring. chim.it This strategy avoids the need for pre-functionalized starting materials and offers a more atom-economical route to novel tryptophan derivatives. Palladium-catalyzed C-H activation has emerged as a powerful tool for this purpose. rsc.orgacs.org For example, palladium(II)-catalyzed C(sp²)–H 4-acetoxylation of tryptophan has been demonstrated, allowing for the direct construction of a C-O bond at the C4-position of the indole ring. acs.org Furthermore, site-selective C-H bond arylation of tryptophan has been achieved in aqueous media using a palladium nanoparticle bionanohybrid catalyst. rsc.orgrsc.org These methods provide novel strategies for the synthesis of 4-substituted tryptophan derivatives and for the modification of tryptophan residues within peptides. acs.org
Stereoselective and Enantioselective Synthesis Techniques
The synthesis of specific stereoisomers of 5-methyl-tryptophan is crucial for its application in peptide synthesis and pharmaceutical research. Enantiomerically pure forms are often desired to ensure specific biological activity and to meet regulatory requirements. Stereoselective and enantioselective techniques are employed to control the three-dimensional arrangement of atoms in the molecule, leading to the desired enantiomer.
One prominent strategy for the asymmetric synthesis of tryptophan analogues involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. A well-established example is the Schöllkopf chiral auxiliary, (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine. This method has been successfully applied to the synthesis of various unnatural S-amino acids. The process involves regioselective lithiation of the auxiliary, followed by reaction with a suitable electrophile to afford an adduct with high diastereoselectivity. Subsequent mild hydrolysis yields the α-substituted amino acid methyl ester. nih.gov
Another approach utilizes chiral amine reagents in a Strecker amino acid synthesis strategy. For instance, (S)-methylbenzylamine and its derivatives have been employed as chiral auxiliaries to synthesize a range of enantiomerically pure (S)-tryptophan analogues with various substitutions on the indole ring. rsc.org This method involves the condensation of an aldehyde with the chiral amine and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. The diastereomeric α-amino amides formed during this process can often be separated by chromatography. rsc.org
Enantioselective hydrogenation of dehydroamino acid precursors is another powerful technique. This method typically involves the use of a chiral transition metal catalyst, such as a rhodium complex with a chiral phosphine (B1218219) ligand, to stereoselectively reduce the double bond of an α,β-didehydroamino acid derivative. This approach provides access to the desired enantiomer in high yield and enantiomeric excess.
Table 1: Comparison of Stereoselective Synthesis Techniques for Tryptophan Analogues
| Technique | Chiral Source | Key Intermediate | Advantages | Disadvantages |
| Chiral Auxiliary (Schöllkopf) | (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine | Lithiated chiral auxiliary adduct | High diastereoselectivity, well-established | Requires stoichiometric use of the auxiliary, multiple steps for auxiliary attachment and removal |
| Chiral Auxiliary (Strecker Synthesis) | (S)-methylbenzylamine derivatives | Diastereomeric α-amino amides | Use of inexpensive auxiliaries, scalable | Diastereomer separation may be challenging, potential for racemization |
| Enantioselective Hydrogenation | Chiral metal catalysts (e.g., Rh-phosphine complexes) | α,β-Didehydroamino acid | Catalytic use of chiral source, high enantioselectivity | Requires synthesis of specific dehydroamino acid precursors, catalyst cost |
Enzymatic and Biocatalytic Synthesis Routes for Tryptophan Analogues
Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing tryptophan analogues. These methods often proceed under mild reaction conditions and can exhibit exquisite stereo-, regio-, and chemoselectivity, thereby reducing the need for protecting groups and minimizing waste.
Tryptophan synthase (TrpS) is a key enzyme in the biosynthesis of tryptophan and has been extensively studied and engineered for the synthesis of various tryptophan analogues. nih.gov The β-subunit of TrpS (TrpB) is responsible for the final step in tryptophan biosynthesis, catalyzing the condensation of indole and L-serine to form L-tryptophan. Directed evolution and rational design have been employed to broaden the substrate scope of TrpS, enabling it to accept substituted indoles, including 5-methylindole (B121678), to produce the corresponding 5-methyl-L-tryptophan. nih.govchim.it
Another enzyme, tryptophanase, has also been utilized for the synthesis of methylated L-tryptophan derivatives. This enzyme can catalyze the coupling of methylated indole moieties with S-methyl-L-cysteine to produce the corresponding labeled L-tryptophan analogues. nih.gov
The use of whole-cell biocatalysts or purified enzymes can be tailored to the specific synthetic need. For instance, cell lysates containing TrpS have been shown to be a practical alternative to using purified enzymes for the synthesis of various halo- and methyl-tryptophan derivatives from the corresponding indoles and serine. chim.it
Table 2: Enzymatic Synthesis of 5-Methyl-L-Tryptophan
| Enzyme | Substrates | Product | Key Advantages | Reference |
| Tryptophan Synthase (TrpS) | 5-Methylindole, L-Serine | 5-Methyl-L-tryptophan | High enantioselectivity, mild reaction conditions, potential for high yield with engineered enzymes | nih.govchim.it |
| Tryptophanase | 5-Methylindole, S-Methyl-L-cysteine | 5-Methyl-L-tryptophan | Alternative substrate to serine, useful for isotopic labeling | nih.gov |
Applications in Advanced Peptide and Protein Chemistry
Incorporation of Fmoc-5-methyl-DL-tryptophan into Peptide Sequences
The synthesis of peptides with tailored properties often relies on the introduction of amino acids with altered steric and electronic characteristics. This compound is a valuable building block in solid-phase peptide synthesis (SPPS) for achieving such molecular diversity.
The creation of peptides with defined three-dimensional structures, known as foldamers, is a significant area of research. These structures can mimic the secondary structures of proteins and have applications in areas such as catalysis and molecular recognition. The incorporation of modified amino acids like 5-methyl-tryptophan can influence the conformational preferences of a peptide chain. While direct studies on the use of this compound in foldamer design are not extensively documented, the principles of peptide design suggest that the introduction of a methyl group on the indole (B1671886) ring can introduce steric constraints and modulate non-covalent interactions, such as π-stacking, which are crucial for the stability of folded structures. nih.gov
The tryptophan indole side chain is known to be involved in various non-covalent interactions that stabilize peptide and protein structures. The addition of a methyl group at the 5-position can enhance these interactions. For instance, peptide stapling, a strategy to create macrocyclic and conformationally constrained peptides, often utilizes the side chains of amino acids. While tryptophan has been used in such strategies, the modified indole scaffold of 5-methyl-tryptophan presents opportunities for novel stapling chemistries. researchgate.netnih.gov
| Architectural Feature | Potential Influence of 5-Methyl-Tryptophan | Underlying Principle |
|---|---|---|
| Foldamer Stability | May enhance the stability of specific folded conformations. | The methyl group can introduce favorable steric interactions and modulate π-stacking interactions within the peptide backbone. |
| Peptide Macrocyclization | Could be utilized in novel peptide stapling strategies. | The modified indole ring offers a unique chemical handle for cyclization reactions. |
| Conformational Rigidity | May increase the rigidity of the peptide backbone. | Steric hindrance from the methyl group can restrict the conformational freedom of the peptide. |
A significant challenge in the synthesis of tryptophan-containing peptides is the degradation of the indole side chain during the final acidolytic cleavage step from the solid support. The electron-rich indole ring is susceptible to oxidation and alkylation by cationic species generated during the cleavage process. nih.gov Standard protocols often employ a cocktail of scavengers to protect the tryptophan residue.
| Strategy | Description | Relevance to 5-Methyl-Tryptophan |
|---|---|---|
| Use of Scavengers | Addition of nucleophilic species to the cleavage cocktail to trap reactive carbocations. | Standard practice for all tryptophan-containing peptides, including those with 5-methyl-tryptophan. |
| Indole Nitrogen Protection | Protecting the indole nitrogen with a suitable group to reduce its nucleophilicity. | A general strategy that can be applied in conjunction with the use of 5-methyl-tryptophan. |
| Electronic Stabilization | Modification of the indole ring to enhance its stability. | The electron-donating 5-methyl group is expected to electronically stabilize the indole ring against acid-catalyzed degradation. |
Engineering Peptides with Enhanced Bioactivity and Stability
The modification of amino acid side chains is a key strategy for optimizing the biological activity and pharmacokinetic properties of peptide-based therapeutics. This compound provides a tool for fine-tuning these characteristics.
The substitution of natural amino acids with their modified counterparts can significantly alter the binding affinity and specificity of a peptide for its biological target. The methyl group at the 5-position of the tryptophan indole ring can influence ligand-receptor interactions through both steric and electronic effects.
A notable study demonstrated that methylating tryptophan at the 5-position increases the affinity of the multidrug transcriptional repressor protein, LmrR, for its drug ligands. acs.orgnih.gov The methyl group, being electron-donating, enhances the electrostatic potential of the indole π-electron cloud, thereby strengthening π-π stacking interactions with the aromatic drug molecules. acs.orgnih.gov This finding suggests that the incorporation of 5-methyl-tryptophan into a peptide sequence can be a rational strategy to enhance its binding affinity for a target receptor.
| Protein | Ligand | Effect of 5-Methyl-Tryptophan Substitution | Reference |
|---|---|---|---|
| LmrR | Daunomycin | Increased binding affinity | acs.orgnih.gov |
| LmrR | Riboflavin | Increased binding affinity | acs.orgnih.gov |
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. nih.gov Various chemical modifications are employed to enhance the stability of peptides against enzymatic cleavage. These strategies include N-methylation of the peptide backbone, incorporation of D-amino acids, and cyclization.
The introduction of bulky or unnatural side chains can also sterically hinder the approach of proteases to the peptide backbone. While specific studies on the proteolytic stability of peptides containing 5-methyl-tryptophan are limited, it is plausible that the additional methyl group on the indole ring could provide some degree of steric protection against enzymatic degradation. For example, a study on the gastrin-releasing peptide receptor (GRPR) ligand, RM2, showed that substitution of L-tryptophan with α-methyl-L-tryptophan resulted in considerably improved in vivo stability. snmjournals.org Although this modification is on the α-carbon rather than the indole ring, it highlights the general principle that methylation can enhance proteolytic resistance. Furthermore, a study on modified melittin (B549807) analogs showed improved serum stability, supporting the concept that modifications to tryptophan can enhance stability. sciencedaily.comnih.gov
The unique properties of 5-methyl-tryptophan make it an attractive component in the design of peptide-based therapeutics. Its ability to enhance binding affinity and potentially increase metabolic stability can be harnessed to develop more potent and effective peptide drugs. rsc.orgresearchgate.net
Derivatives of 5-methyl-tryptophan have been explored for various therapeutic and diagnostic applications. For instance, radiolabeled 5-methyl-tryptophan analogs have been synthesized as potential PET imaging agents for studying the indoleamine 2,3-dioxygenase (IDO1) pathway, which is implicated in cancer. nih.govnih.gov Additionally, 5-methyl-DL-tryptophan has been investigated for its potential to ameliorate colitis by modulating gut microbiota, suggesting its relevance in inflammatory bowel disease research. sigmaaldrich.com These examples underscore the potential of incorporating this modified amino acid into peptides to develop novel therapeutics.
Utilizing this compound as a Biochemical Probe
Studies on Protein Conformational Dynamics and Folding
The intrinsic fluorescence of tryptophan is highly sensitive to its local environment, making it a natural probe for monitoring protein conformational changes. The introduction of 5-methyl-tryptophan provides a modified probe with distinct photophysical properties that can be used to elucidate folding pathways and dynamic structural transitions. The fluorescence decay of native tryptophan is often complex and can be described by multiple lifetimes, which is attributed to different rotameric conformations of its side chain. nih.gov By substituting native tryptophan with 5-methyl-tryptophan, researchers can introduce a probe at a specific site to study local environmental changes during protein folding or function.
| Property | Native Tryptophan | 5-Methyl-Tryptophan (Anticipated) | Implication in Folding Studies |
| Hydrophobicity | Moderate | Increased | Can influence local hydrophobic collapse and core packing during folding. |
| Fluorescence | Sensitive to local environment | Also sensitive, but with potentially different spectral properties (e.g., emission wavelength, quantum yield). | Provides a site-specific reporter for changes in solvent exposure and tertiary structure formation. |
| Structural Perturbation | None (native residue) | Minimal | Allows for probing dynamics without significantly altering the native protein structure or folding pathway. |
Investigation of Hydrophobic Interactions and Hydrogen Bonding in Biomolecular Recognition
Hydrophobic and hydrogen bonding interactions are fundamental to the stability of protein structures and the specificity of biomolecular recognition. nih.gov Tryptophan residues are often located at protein-protein or protein-lipid interfaces, where they play a dual role through hydrophobic packing of the indole ring and hydrogen bonding via the indole N-H group. nih.govmdpi.com The substitution of tryptophan with 5-methyl-tryptophan provides a unique tool to dissect the relative contributions of these forces.
The addition of the methyl group at the 5-position of the indole ring significantly increases the hydrophobicity of the side chain. This enhanced hydrophobicity can strengthen its participation in hydrophobic interactions within a protein's core or at a binding interface. nih.gov Studies on model peptides like gramicidin (B1672133) A have shown that modifying the tryptophan residue can alter the peptide's insertion depth into lipid bilayers, highlighting the role of such interactions in membrane protein positioning. mdpi.com
Furthermore, the indole N-H group of tryptophan is a hydrogen bond donor. mdpi.com While the 5-methyl group does not directly participate in this bond, its electronic-donating nature can modulate the hydrogen-bonding capacity of the N-H group. Ultra-high-field EPR studies have established a clear correlation between the magnetic properties of tryptophan radicals and the hydrogen-bonding environment of the indole nitrogen. nih.gov By comparing the behavior of native proteins with those containing 5-methyl-tryptophan, researchers can probe the importance of hydrogen bonding versus hydrophobic effects in processes like ligand binding, protein association, and membrane partitioning.
| Interaction Type | Effect of 5-Methyl Group | Research Application |
| Hydrophobic Interactions | Increases the nonpolar surface area and hydrophobicity of the side chain. | Quantifying the contribution of hydrophobicity to protein stability and binding affinity. |
| Hydrogen Bonding | Electron-donating methyl group can subtly alter the H-bond donor strength of the indole N-H. | Dissecting the role of specific hydrogen bonds in molecular recognition and structural stability. mdpi.comnih.gov |
| Cation-π Interactions | Modifies the electron density of the indole ring, potentially affecting interactions with cationic partners. | Investigating the energetics and geometry of cation-π interactions in protein structure and function. |
Application in Research on Tryptophan Oxidation Products and Oxidative Stress
Tryptophan is one of the amino acids most susceptible to oxidation by reactive oxygen species (ROS). iris-biotech.de This oxidative damage is implicated in various pathologies, including neurodegenerative diseases and cataract formation. iris-biotech.denih.gov The study of tryptophan catabolism and its oxidation products is crucial for understanding the mechanisms of oxidative stress. doaj.org Major oxidation products of tryptophan include N-formylkynurenine, kynurenine, and oxindolylalanine. iris-biotech.de
The 5-position of the indole ring is one of the sites susceptible to oxidative attack. By introducing a methyl group at this position, this compound allows for the synthesis of peptides where this specific oxidation pathway is blocked. This enables researchers to investigate the relative importance of different oxidation sites on the indole ring and to identify the specific consequences of oxidation at other positions.
Comparing the oxidative degradation of peptides containing tryptophan versus 5-methyl-tryptophan can help elucidate the mechanisms by which ROS damage proteins. researchgate.net For instance, if a peptide containing 5-methyl-tryptophan shows increased resistance to a particular oxidative stressor, it suggests that the 5-position is a primary target of that stressor. Conversely, if the modified peptide degrades via a different pathway, it can help identify and characterize alternative oxidation products. This approach provides a clearer picture of the cascade of events during oxidative stress and the role of specific tryptophan oxidation products in cellular damage. nih.gov
| Tryptophan Derivative | Susceptibility to Oxidation at C5-Position | Utility in Oxidative Stress Research |
| Tryptophan | Yes | Serves as the natural control, showing the full spectrum of potential oxidation products. iris-biotech.de |
| 5-Methyl-Tryptophan | No (Blocked) | Allows researchers to isolate and study the effects of oxidation at other positions of the indole ring. |
| 5-Hydroxy-Tryptophan | Yes (Hydroxylated) | Represents an early-stage oxidation product, used to study subsequent steps in the degradation pathway. |
Analytical and Spectroscopic Characterization in Research
Advanced Chromatographic Methodologies for Fmoc-5-methyl-DL-tryptophan and its Derivatives
Chromatographic techniques are central to the analysis of Fmoc-protected amino acids, providing high-resolution separation for purity assessment and impurity profiling.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Fmoc-amino acids, including this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. The introduction of the hydrophobic Fmoc group makes these derivatives well-suited for separation on nonpolar stationary phases, such as C18 columns. nih.gov
The primary application of HPLC in this context is the determination of purity. The purity of Fmoc-amino acids is critical in solid-phase peptide synthesis, as impurities can lead to the formation of undesired peptide sequences, truncated peptides, or other side products. merckmillipore.comajpamc.com HPLC methods can effectively separate the main Fmoc-amino acid from related impurities, which may include free amino acids, dipeptides, or byproducts from the derivatization reaction.
For the chiral separation of DL-amino acid derivatives like this compound, chiral HPLC is employed. Polysaccharide-based chiral stationary phases are often used to resolve the D- and L-enantiomers. phenomenex.com This is particularly important in pharmaceutical research, where the stereochemistry of a molecule can significantly impact its biological activity.
The mobile phase in RP-HPLC for Fmoc-amino acids typically consists of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govgoogle.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation of a wide range of compounds with varying polarities. Detection is commonly performed using UV-Vis spectroscopy, as the fluorenyl group of the Fmoc moiety exhibits strong absorbance at specific wavelengths, typically around 265 nm. researchgate.netnih.gov
Table 1: Illustrative HPLC Parameters for Purity Analysis of Fmoc-Amino Acids
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that combines the principles of electrophoresis and chromatography. It is particularly useful for the analysis of both charged and neutral molecules, making it suitable for the impurity profiling of Fmoc-amino acid derivatives. acs.org In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration. nih.gov These micelles act as a pseudostationary phase, allowing for the differential partitioning of analytes and enabling their separation.
For impurity profiling of this compound, MEKC can provide a different selectivity compared to HPLC, potentially resolving impurities that co-elute in a reversed-phase system. acs.org This complementary nature makes MEKC a valuable tool for a comprehensive characterization of the compound. The separation in MEKC is influenced by factors such as the pH of the buffer, the concentration of the surfactant, and the applied voltage. nih.gov
Capillary Electrophoresis (CE) is another high-efficiency separation technique that can be applied to the analysis of this compound and related compounds. nih.gov CE offers several advantages, including high resolution, short analysis times, and low sample and reagent consumption. nih.gov In its simplest form, Capillary Zone Electrophoresis (CZE), charged analytes are separated based on their different migration rates in an electric field. bjko.com.cn
For Fmoc-amino acids, derivatization with the Fmoc group introduces a charged carboxyl group, making them amenable to CZE analysis. The separation can be optimized by adjusting the pH of the background electrolyte, which affects the charge of the analyte and the electroosmotic flow. nih.gov CE methods have been developed for the separation of a wide range of amino acids after derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). oup.com
Mass Spectrometric Analysis of this compound Containing Molecules
Mass spectrometry (MS) is an indispensable tool for the structural characterization of molecules, providing information about their molecular weight and fragmentation patterns.
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of peptides containing modified amino acids like 5-methyl-tryptophan. nih.govresearchgate.net In a typical MS/MS experiment, a precursor ion corresponding to the peptide of interest is selected in the first mass analyzer, subjected to fragmentation, and the resulting product ions are analyzed in a second mass analyzer. nih.gov The fragmentation pattern provides sequence information and can be used to confirm the identity and location of the modified residue within the peptide chain. researchgate.net
The presence of the 5-methyl-tryptophan residue can influence the fragmentation of the peptide backbone. Analysis of the b- and y-ion series in the MS/MS spectrum allows for the determination of the amino acid sequence. nih.gov Specific fragment ions corresponding to the modified tryptophan side chain can also be observed, further confirming its presence.
Table 2: Representative MS/MS Fragmentation Data for a Tryptophan-Containing Peptide
| Precursor Ion (m/z) | Fragment Ion Type | Fragment Ion (m/z) | Corresponding Sequence |
|---|---|---|---|
| 756.38 | y-ion | 657.31 | GGW |
| 756.38 | y-ion | 471.23 | GW |
| 756.38 | y-ion | 285.15 | W |
| 756.38 | b-ion | 285.15 | Ac-W |
| 756.38 | b-ion | 471.23 | Ac-WG |
| 756.38 | b-ion | 657.31 | Ac-WGG |
This table is illustrative and based on typical fragmentation patterns of tryptophan-containing peptides.
Flow-injection analysis coupled with tandem mass spectrometry (FIA-MS/MS) is a high-throughput technique for the quantitative analysis of specific compounds in complex mixtures. nih.govwaters.com This method involves injecting a liquid sample directly into the mass spectrometer without prior chromatographic separation. nih.gov FIA-MS/MS offers rapid analysis times, making it suitable for screening large numbers of samples. nih.gov
For the quantitative analysis of this compound or peptides containing this residue, a specific multiple reaction monitoring (MRM) transition can be established. nih.gov In an MRM experiment, the mass spectrometer is set to monitor a specific precursor ion and a characteristic fragment ion of the target analyte. This highly selective detection method provides excellent sensitivity and specificity, allowing for accurate quantification even in complex biological matrices. nih.govmdpi.com The quantitative performance of FIA-MS/MS methods is typically evaluated based on parameters such as linearity, precision, accuracy, and the limit of detection. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including complex amino acid derivatives like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide atom-level information about the chemical environment, connectivity, and stereochemistry of the molecule.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the fluorenyl, methyl, and tryptophan moieties are observed. The aromatic protons of the Fmoc group typically appear as a series of multiplets in the downfield region, usually between 7.2 and 7.8 ppm. The protons on the indole (B1671886) ring of the tryptophan residue also resonate in this aromatic region but can be distinguished based on their specific chemical shifts and coupling patterns. The methyl group protons at the 5-position of the indole ring would present as a singlet, typically in the range of 2.3-2.5 ppm. Protons associated with the amino acid backbone, such as the alpha-proton (α-H) and the beta-protons (β-CH₂), appear in the more upfield region, with their exact shifts influenced by the neighboring functional groups and the solvent used.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show characteristic signals for the carbonyl carbons of the carboxylic acid and the urethane (B1682113) linkage of the Fmoc group, typically resonating in the range of 155-175 ppm. The numerous aromatic carbons of the Fmoc and indole rings appear between 110 and 145 ppm. The aliphatic carbons, including the α-carbon, β-carbon, and the 5-methyl carbon, are found in the upfield region of the spectrum. The specific chemical shifts are sensitive to the electronic environment, allowing for the complete assignment of the carbon framework. Studies on similar Fmoc-protected amino acids and tryptophan derivatives provide reference values for these assignments. clockss.orgchemicalbook.comnih.govmdpi.comresearchgate.net
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Fmoc Aromatic C-H | 7.20 - 7.80 (m) | 120.0 - 144.0 |
| Indole Aromatic C-H | 6.90 - 7.60 (m) | 110.0 - 137.0 |
| Indole N-H | ~10.8 - 11.1 (s) | N/A |
| Carboxylic Acid O-H | Variable, broad | N/A |
| Amide N-H | ~6.5 - 7.5 (d) | N/A |
| α-CH | ~4.3 - 4.7 (m) | ~55.0 |
| β-CH₂ | ~3.2 - 3.5 (m) | ~28.0 |
| 5-CH₃ | ~2.4 (s) | ~21.5 |
| Fmoc CH, CH₂ | ~4.2 - 4.5 (m) | 47.3, 66.5 |
| Carbamate C=O | N/A | ~156.0 |
| Carboxylic Acid C=O | N/A | ~174.0 |
Note: Predicted values are based on typical shifts for Fmoc-amino acids and 5-methyl-tryptophan derivatives and may vary depending on the solvent and experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectrophotometry in Fmoc-Based Chemical Reactions
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique in peptide chemistry, particularly for reactions involving the fluorenylmethoxycarbonyl (Fmoc) protecting group. tec5usa.com The Fmoc group possesses a strong chromophore, the fluorene (B118485) moiety, which absorbs UV light at specific wavelengths. This property is exploited to monitor the progress of both the coupling and, more commonly, the deprotection steps during solid-phase peptide synthesis (SPPS). tec5usa.com
The intact Fmoc-protected amino acid, this compound, exhibits characteristic absorbance maxima primarily due to the fluorene group, typically around 265 nm and with another strong band near 290-301 nm. rsc.orgresearchgate.net However, the most significant application of UV-Vis in this context is the quantification of Fmoc group cleavage. tec5usa.com
During the deprotection step in SPPS, the Fmoc group is removed by treatment with a secondary amine base, most commonly piperidine (B6355638). This reaction liberates the fluorene group as a dibenzofulvene (DBF) molecule, which then rapidly forms a stable adduct with piperidine. This dibenzofulvene-piperidine adduct is a potent chromophore with a distinct and strong UV absorbance maximum, typically observed around 301 nm. nih.gov
By measuring the absorbance of the solution at this wavelength after the deprotection reaction, the amount of cleaved Fmoc group can be accurately quantified using the Beer-Lambert law. This allows for real-time monitoring of the deprotection efficiency, ensuring that the reaction has gone to completion before the next amino acid is coupled in the sequence. nih.gov This quantitative, non-destructive method is a cornerstone of automated peptide synthesis. tec5usa.com
Interactive Table 2: Characteristic UV-Vis Absorption Maxima in Fmoc Chemistry
| Compound/Adduct | Typical λₘₐₓ (nm) | Application |
| Intact Fmoc Group | ~265, ~290 | Characterization of Fmoc-amino acid |
| Dibenzofulvene-piperidine adduct | ~301 | Quantitative monitoring of Fmoc deprotection |
| Dibenzofulvene-piperidine adduct | ~290 | Alternative wavelength for monitoring |
Infrared (IR) Spectroscopy for Vibrational Characterization
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum provides a characteristic "fingerprint," confirming the presence of its key structural components.
The spectrum will display several distinct absorption bands corresponding to the various functional groups within the molecule. The N-H stretching vibration of the indole ring is typically observed as a sharp peak around 3400 cm⁻¹. researchgate.net The N-H stretch of the Fmoc-carbamate group usually appears in the region of 3300-3350 cm⁻¹. rsc.org
One of the most prominent features is the carbonyl (C=O) stretching region. Two distinct C=O bands are expected: one for the carboxylic acid group, which is typically broad and centered around 1700-1725 cm⁻¹, and another for the urethane carbonyl of the Fmoc group, which appears at a slightly higher frequency, often around 1715-1740 cm⁻¹. rsc.org The exact positions can be influenced by hydrogen bonding.
Aromatic C-H stretching vibrations from both the indole and fluorenyl rings are found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the amino acid backbone and the methyl group are observed just below 3000 cm⁻¹. The aromatic C=C ring stretching vibrations give rise to a series of sharp peaks in the 1450-1610 cm⁻¹ region. The presence and pattern of these bands confirm the integrity of the aromatic systems within the molecule. researchgate.netrsc.org
Interactive Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Indole NH | ~3400 |
| N-H Stretch | Carbamate (Fmoc) | ~3300 - 3350 |
| Aromatic C-H Stretch | Indole & Fluorenyl Rings | ~3000 - 3100 |
| Aliphatic C-H Stretch | CH, CH₂, CH₃ | ~2850 - 2960 |
| C=O Stretch | Carboxylic Acid | ~1700 - 1725 |
| C=O Stretch | Carbamate (Fmoc) | ~1715 - 1740 |
| C=C Stretch | Aromatic Rings | ~1450 - 1610 |
| C-O Stretch | Carbamate & Carboxylic Acid | ~1230 - 1250 |
Stereochemical Investigations and Chiral Technologies
Chiral Resolution of Fmoc-5-methyl-DL-tryptophan
The resolution of the racemic mixture of this compound into its constituent enantiomers, Fmoc-5-methyl-L-tryptophan and Fmoc-5-methyl-D-tryptophan, is a fundamental step to ensure the stereochemical purity of synthetic peptides. Various chiral separation techniques have been developed and optimized for this purpose.
Chiral separation of Fmoc-amino acids can be achieved through both direct and indirect methods. mdpi.com Indirect methods involve derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated using standard chromatography techniques. However, this approach can be time-consuming and may introduce analytical artifacts.
Direct methods, which involve the use of a chiral selector, are generally preferred for their efficiency and accuracy. mdpi.com In the context of this compound, direct chiral separation is most commonly achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). This approach relies on the differential interaction of the two enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation. Macrocyclic glycopeptide-based chiral selectors have proven to be particularly effective for a wide range of N-blocked amino acids. sigmaaldrich.com
The selection of an appropriate chiral stationary phase is crucial for the successful chromatographic resolution of this compound. Several classes of CSPs have demonstrated utility in separating Fmoc-amino acid enantiomers.
Polysaccharide-based CSPs: These are among the most widely used CSPs for their broad enantioselectivity. nih.gov Columns such as Lux Cellulose-2 and Lux Cellulose-3 have shown high success rates in resolving a variety of Fmoc-protected α-amino acids under reversed-phase conditions. phenomenex.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, between the analyte and the chiral polymer. For this compound, the indole (B1671886) ring and the Fmoc group provide key interaction points.
Macrocyclic Glycopeptide-based CSPs: Chiral stationary phases based on macrocyclic antibiotics like teicoplanin (CHIROBIOTIC T) and ristocetin A (CHIROBIOTIC R) are highly effective for separating N-blocked amino acids. sigmaaldrich.comsigmaaldrich.com These CSPs offer multimodal capabilities, allowing for separations in reversed-phase, polar organic, and normal-phase modes. mdpi.com The complex structures of these selectors provide multiple chiral recognition sites, enhancing their resolving power. For Fmoc-amino acids, CHIROBIOTIC T and R have been identified as excellent choices. sigmaaldrich.com
Zwitterionic CSPs: Cinchona alkaloid-derived zwitterionic CSPs, such as CHIRALPAK® ZWIX(+), are effective for the enantiomeric separation of amphoteric compounds like amino acids and their derivatives. nih.gov These phases have been successfully used for the separation of various monosubstituted tryptophan derivatives, including 5-methyltryptophan. nih.gov
Below is a table summarizing the application of different CSPs for the separation of Fmoc-amino acids, which is applicable to this compound.
| CSP Type | Common Phases | Separation Mode | Key Interactions |
| Polysaccharide-based | Lux Cellulose-2, Lux Cellulose-3 | Reversed-Phase | Hydrogen bonding, π-π stacking, dipole-dipole |
| Macrocyclic Glycopeptide | CHIROBIOTIC T, CHIROBIOTIC R | Reversed-Phase, Polar Organic | Ionic interactions, hydrogen bonding, inclusion complexation |
| Zwitterionic | CHIRALPAK ZWIX(+) | Polar Organic | Ion-pairing, hydrogen bonding |
The enantiomeric purity of the Fmoc-5-methyl-tryptophan building block is critical in peptide synthesis. The incorporation of even small amounts of the incorrect enantiomer can lead to the formation of diastereomeric peptides. These diastereomers can be difficult to separate from the target peptide and may have altered biological activity and immunogenicity. phenomenex.com
Therefore, the enantiomeric separation of this compound is a crucial quality control step before its use in SPPS. phenomenex.com Furthermore, during the synthesis process, racemization of the activated amino acid can occur, particularly for certain amino acids or with specific coupling reagents. While tryptophan is generally not considered highly susceptible to racemization, the conditions used in peptide synthesis should be optimized to minimize this risk. Chiral HPLC is the primary analytical technique used to assess the enantiomeric purity of the starting material and to detect any racemization that may have occurred during synthesis.
Advances in Enantioselective Synthesis of Tryptophan Derivatives
While chiral resolution is an effective method for obtaining enantiomerically pure Fmoc-5-methyl-tryptophan, enantioselective synthesis offers a more direct route. This approach aims to produce the desired enantiomer directly, avoiding the need for separation from a racemic mixture.
Several strategies for the enantioselective synthesis of tryptophan derivatives have been developed. One notable method involves a tandem Friedel–Crafts conjugate addition/asymmetric protonation reaction. acs.orgacs.org This reaction, catalyzed by a chiral BINOL·SnCl₄ complex, allows for the direct and enantioselective synthesis of a range of substituted tryptophan derivatives from the corresponding indoles. acs.orgacs.org This methodology provides a convergent route to unnatural tryptophan derivatives with high levels of enantioselectivity. acs.org
Another approach utilizes chiral auxiliaries to guide the stereochemical outcome of the reaction. For instance, a Strecker amino acid synthesis strategy employing (S)-methylbenzylamine-based chiral auxiliaries has been used to produce various indole-substituted (S)-tryptophans with high optical purity. rsc.org
Enzymatic methods also represent a powerful tool for enantioselective synthesis. Enzymes such as tryptophan synthase can be engineered or utilized for the synthesis of non-natural tryptophan derivatives. chim.it
The table below highlights some of the advanced methodologies for the enantioselective synthesis of tryptophan derivatives.
| Synthesis Method | Key Features | Typical Enantiomeric Excess (ee) |
| Tandem Friedel–Crafts/Asymmetric Protonation | Catalyzed by a chiral BINOL·SnCl₄ complex. acs.orgacs.org | Good to high |
| Chiral Auxiliary-Facilitated Strecker Synthesis | Employs removable chiral auxiliaries like (S)-methylbenzylamine. rsc.org | High |
| Enzymatic Synthesis | Utilizes enzymes like tryptophan synthase or N-acylase. rsc.orgchim.it | High to excellent |
| Enantioselective Hydrogenation | Hydrogenation of dehydroamino acids using chiral catalysts. chim.it | High |
Methodologies for Assessment of Stereoisomer Purity and Characterization
Accurate and precise methods are required to determine the enantiomeric purity of Fmoc-5-methyl-tryptophan and to characterize its stereoisomers.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases: As discussed previously, chiral HPLC is the gold standard for assessing enantiomeric purity. phenomenex.com By using a suitable CSP, the D- and L-enantiomers of Fmoc-5-methyl-tryptophan can be baseline resolved, allowing for their accurate quantification. phenomenex.comphenomenex.com The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers. For most applications in peptide synthesis, an enantiomeric purity of >99.0% ee is expected, with some applications requiring ≥99.8% ee. phenomenex.com
Capillary Electrophoresis (CE): Chiral capillary electrophoresis is another powerful technique for enantioseparation. It often uses chiral selectors, such as cyclodextrins or proteins like bovine serum albumin (BSA), added to the background electrolyte. nih.gov CE can offer high resolution and requires only small sample volumes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR is not inherently chiral, the use of chiral solvating agents or chiral derivatizing agents can allow for the differentiation of enantiomers. The resulting diastereomeric complexes or derivatives exhibit distinct chemical shifts in the NMR spectrum, enabling the determination of enantiomeric purity.
The following table summarizes the primary methods for assessing the stereoisomeric purity of Fmoc-amino acids.
| Analytical Method | Principle | Application |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). phenomenex.com | Quantification of enantiomeric excess (ee). phenomenex.com |
| Chiral Capillary Electrophoresis (CE) | Differential migration in the presence of a chiral selector in the electrolyte. nih.gov | Enantiomeric purity determination, often with high resolution. |
| NMR with Chiral Auxiliaries | Formation of diastereomeric species with distinct NMR spectra. | Determination of enantiomeric ratios. |
| FT-IR Spectroscopy | Analysis of vibrational modes of functional groups. scielo.org.mx | Structural confirmation and identity verification. scielo.org.mx |
Emerging Research Frontiers and Biochemical Probes
Metabolic Engineering and Biosynthetic Pathway Studies Involving Tryptophan Analogues
Tryptophan analogues are instrumental in the field of metabolic engineering for understanding and modifying biosynthetic pathways. By introducing these molecules into biological systems, researchers can study regulatory mechanisms, select for specific genetic traits, and influence metabolic outputs.
The tryptophan analogue 5-methyl-tryptophan (5MT) has been a critical tool for investigating the regulation of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (AAAs) in plants and microorganisms. researchgate.netoup.com Anthranilate synthase, a key enzyme in the tryptophan branch of this pathway, is typically subject to feedback inhibition by tryptophan. nih.govnih.govresearchgate.netebi.ac.uk This means that as tryptophan levels rise, the enzyme's activity is shut down to prevent over-accumulation.
5-methyl-tryptophan mimics tryptophan and can also inhibit anthranilate synthase. nih.gov This property has been exploited to select for mutant organisms that are resistant to 5MT's growth-inhibiting effects. nih.gov Such resistance often arises from mutations in the gene encoding anthranilate synthase, rendering the enzyme insensitive to feedback inhibition by both tryptophan and its analogues. nih.govnih.gov
In studies involving 5MT-resistant rice mutants, researchers observed that the anthranilate synthase activity was 2.2- to 3-fold higher than in control plants. nih.gov These mutant lines, with their feedback-insensitive enzyme, consequently over-accumulated tryptophan, as well as phenylalanine and tyrosine, the other two aromatic amino acids synthesized through the shikimate pathway. nih.govnih.govresearchgate.net This research demonstrates how tryptophan analogues like 5MT can be used to elucidate regulatory control points in metabolic pathways and to engineer organisms with enhanced production of essential amino acids. nih.gov
Table 1: Effects of 5-Methyl-Tryptophan (5MT) Resistance on Rice Mutants
| Parameter | Observation in 5MT-Resistant Mutants | Fold Increase (Range) | Reference |
|---|---|---|---|
| Anthranilate Synthase Activity | Higher activity compared to control; insensitive to feedback inhibition. | 2.2 - 3.0x | nih.gov |
| Total Amino Acid Content | Enhanced accumulation in seeds. | 2.4 - 3.5x | nih.gov |
| Specific Aromatic Amino Acids | Significant increases in tryptophan, phenylalanine, and tyrosine. | Not specified | nih.gov |
| Protein Synthesis Rate | Increased rates in mutant seeds. | 1.17 - 1.285x (17-28.5% increase) | nih.gov |
The gut microbiota plays a crucial role in tryptophan metabolism, breaking it down into a variety of bioactive compounds that influence host health, including immunity and the gut-brain axis. nih.govnih.govmdpi.com Gut bacteria can metabolize tryptophan into molecules such as indole (B1671886), tryptamine, and indole derivatives like indole-3-propionic acid (IPA) and indole-3-acetic acid (IAA). nih.govmdpi.com These metabolites can interact with the intestinal epithelium, promote the integrity of the gut barrier, and even influence central nervous system functions. nih.govfrontiersin.org
The introduction of tryptophan analogues presents a potential strategy for modulating the composition and metabolic output of the gut microbiota. nih.gov While direct studies on Fmoc-5-methyl-DL-tryptophan are limited in this context, research on other analogues, such as D-tryptophan, has shown that these non-canonical amino acids can influence the gut microbiome. researchgate.net Feeding D-tryptophan to mice was found to restore microbial diversity that had been reduced by allergic airway inflammation. researchgate.net This suggests that tryptophan analogues can be considered "probiotic substances" capable of altering the microbial ecosystem and influencing the host's immune system. researchgate.net The potential for analogues like 5-methyl-tryptophan to be metabolized by microbial enzymes or to selectively inhibit or promote the growth of certain bacterial species is an active area of interest for therapeutic development. mdpi.com
Table 2: Key Tryptophan Metabolites Produced by Gut Microbiota
| Metabolite | Bacterial Enzyme/Pathway | Potential Host Effect | Reference |
|---|---|---|---|
| Indole | Tryptophanase (TnaA) | Intercellular signaling, enhances gut barrier function. | nih.gov |
| Indole-3-acetic acid (IAA) | Tryptophan monooxygenase | Modulates immune responses. | nih.gov |
| Indole-3-propionic acid (IPA) | - | Neuroprotective effects. | nih.gov |
| Tryptamine | Tryptophan decarboxylase | Neurotransmitter modulation. | nih.govmdpi.com |
| Kynurenine | Indoleamine 2,3-dioxygenase (IDO) - Host enzyme influenced by microbiota | Immune regulation. | nih.gov |
Development of Novel Fluorescent Tryptophan-Based Probes for Biological Systems
Tryptophan is one of the few naturally fluorescent amino acids, making it an invaluable intrinsic probe for studying protein structure and function without the need for external labels. nih.govbmglabtech.com The photophysical properties of tryptophan, including its fluorescence intensity, emission maximum, and fluorescence lifetime, are highly sensitive to its local microenvironment. nih.govoptica.org When a tryptophan residue is buried within the hydrophobic core of a protein, its fluorescence emission differs from when it is exposed to the aqueous solvent on the protein's surface. bmglabtech.com
This sensitivity allows researchers to monitor dynamic processes in real-time:
Protein Folding and Conformational Changes: Changes in the fluorescence of tryptophan residues can indicate how a protein folds or unfolds. bmglabtech.com
Ligand Binding: The binding of a ligand or another protein can alter the local environment of a nearby tryptophan, causing a detectable change in its fluorescence signal. bmglabtech.com
Cellular Metabolism: The autofluorescence lifetime of tryptophan has been used as a sensitive, label-free indicator of cellular metabolic states, capable of distinguishing between healthy and tumor cells. optica.org
The development of non-canonical tryptophan analogues, such as those with substitutions on the indole ring (like 5-methyl-tryptophan), offers the potential to create novel fluorescent probes with tailored properties. iris-biotech.deresearchgate.net Modifications can alter the quantum yield, shift the excitation/emission wavelengths, or change the sensitivity of the probe to its environment, thereby expanding the toolkit for studying biological systems. iris-biotech.de For example, incorporating a fluorine atom can alter the electronic properties of the indole ring, which in turn affects its binding interactions and fluorescent response. iris-biotech.de
Table 3: Fluorescent Properties of Tryptophan as a Biological Probe
| Property | Description | Application | Reference |
|---|---|---|---|
| Emission Maximum | Wavelength of peak fluorescence intensity; sensitive to solvent polarity. | Detecting protein conformational changes. | nih.gov |
| Fluorescence Intensity | Amount of light emitted; changes upon ligand binding or folding. | Measuring binding affinities and enzyme activity. | nih.govbmglabtech.com |
| Quantum Yield (ΦF) | Efficiency of fluorescence emission; varies significantly in different protein environments. | Characterizing the local environment of the residue. | nih.gov |
| Fluorescence Lifetime | Time the fluorophore stays in the excited state; sensitive to environmental changes. | Probing cellular metabolism and protein-protein interactions. | optica.org |
Future Directions in the Design and Application of Non-Canonical Tryptophan Analogues
The design and synthesis of non-canonical tryptophan analogues, including Fmoc-protected versions like this compound, represent a vibrant frontier in chemical biology and drug discovery. nih.govnih.gov The Fmoc protecting group is crucial for the stepwise assembly of amino acids into peptides via solid-phase peptide synthesis (SPPS). chemimpex.com The incorporation of analogues like 5-methyl-tryptophan into peptide chains can confer novel properties. iris-biotech.de
Future applications are focused on several key areas:
Enhanced Pharmaceutical Properties: Modifying the tryptophan side chain can increase a peptide drug's resistance to proteolytic degradation, improve its binding affinity and specificity for its target, and enhance its membrane permeability to allow it to enter cells or cross the blood-brain barrier. iris-biotech.dearalezbio.com
Probing Molecular Interactions: Tryptophan analogues with unique spectroscopic handles (e.g., fluorinated or cyano-substituted tryptophans) can be incorporated into proteins to study π-π or cation-π interactions, which are crucial for protein structure and ligand binding. iris-biotech.dearalezbio.com
Expanding Biocatalysis: Protein engineering is being used to evolve enzymes, such as tryptophan synthase (TrpB), to accept a wider range of indole analogues as substrates. acs.org This allows for the efficient, enantiopure synthesis of complex tryptophan analogues that are difficult to produce through traditional chemical methods. acs.org
The continued development of synthetic methodologies and the expansion of the genetic code to incorporate these novel building blocks will further broaden their impact on medicine and biotechnology. nih.govnih.gov
Table 4: Potential Applications of Non-Canonical Tryptophan Analogues
| Application Area | Objective | Example Modification | Reference |
|---|---|---|---|
| Drug Discovery | Improve binding affinity, stability, and cell permeability. | Methylation, Halogenation (e.g., Fluorination) | iris-biotech.dearalezbio.com |
| Peptide Synthesis | Create peptides with enhanced resistance to proteases. | α-methylation | smolecule.com |
| Biochemical Probes | Incorporate spectroscopically active handles to study protein interactions. | Cyano- or Fluoro-substitutions | iris-biotech.dearalezbio.com |
| Metabolic Engineering | Synthesize analogues of bioactive molecules like serotonin or melatonin. | Various indole ring substitutions | aralezbio.com |
| Biocatalysis | Enzymatic synthesis of complex, enantiopure amino acids. | Nitroindoles, sterically hindered indoles | acs.org |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Fmoc-5-methyl-DL-tryptophan with high purity?
- Methodological Answer : The synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Critical steps include:
- Methylation : Ensure precise control of reaction conditions (e.g., temperature, pH) during the methylation of tryptophan’s indole ring to avoid side reactions.
- Fmoc Protection : Use anhydrous dimethylformamide (DMF) as a solvent and HBTU/HOBt coupling reagents to minimize racemization .
- Purification : Employ reverse-phase HPLC with a C18 column, monitoring at 280 nm (tryptophan absorbance). Validate purity via mass spectrometry (MS) and compare retention times with reference standards .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze H and C spectra to verify methyl group positioning on the indole ring and Fmoc deprotection.
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ ion) with ±2 Da accuracy.
- Chiral HPLC : Differentiate D/L enantiomers using a chiral stationary phase (e.g., Chiralpak IA) to assess racemization during synthesis .
Q. What storage conditions are optimal for maintaining this compound stability?
- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent oxidation. For solutions, use anhydrous DMF or DMSO and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC every 3–6 months .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data for peptides containing 5-methyl-DL-tryptophan?
- Methodological Answer : Analyze variables such as:
- Stereochemical Purity : Use chiral chromatography to rule out enantiomeric contamination, which can alter receptor binding .
- Impurity Profiling : Identify byproducts (e.g., oxidized indole derivatives) via LC-MS/MS and quantify their impact using dose-response assays.
- Assay Conditions : Standardize cell-based assays (e.g., pH, serum concentration) to reduce variability. Cross-validate results with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What strategies mitigate racemization during this compound incorporation into peptide chains?
- Methodological Answer : Optimize coupling conditions:
- Base Selection : Use collidine instead of piperidine for Fmoc deprotection to reduce basicity-induced racemization.
- Temperature Control : Conduct couplings at 4°C in polar aprotic solvents.
- Additives : Include 0.1 M HOBt to stabilize activated amino acids. Post-synthesis, analyze enantiomeric excess via Marfey’s reagent derivatization followed by HPLC .
Q. How does the 5-methyl group influence peptide conformational dynamics in hydrophobic environments?
- Methodological Answer : Employ biophysical techniques:
- Circular Dichroism (CD) : Compare α-helix/β-sheet content in peptides with/without 5-methyl substitution under varying lipid concentrations.
- Molecular Dynamics (MD) Simulations : Model methyl group interactions with lipid bilayers to predict partitioning behavior. Validate experimentally via surface plasmon resonance (SPR) using synthetic membranes .
Q. What analytical workflows are recommended for detecting decomposition products of this compound under oxidative stress?
- Methodological Answer : Use accelerated stability studies:
- Stress Conditions : Expose the compound to HO (3% v/v) or UV light (254 nm) for 24–72 hours.
- Detection : Perform UPLC-QTOF-MS in positive ion mode to identify oxidation byproducts (e.g., hydroxylated or dimerized species). Quantify degradation kinetics using Arrhenius plots .
Methodological Design & Data Analysis
Q. How should researchers design experiments to evaluate the impact of 5-methyl substitution on tryptophan’s fluorescence properties?
- Methodological Answer :
- Fluorescence Quenching Assays : Titrate acrylamide (0–0.5 M) into peptide solutions and measure emission at 350 nm (λex = 280 nm). Calculate Stern-Volmer constants to compare quenching efficiency.
- Solvent Effects : Test in varying dielectric environments (e.g., ethanol-water mixtures) to assess microenvironment sensitivity .
Q. What statistical approaches resolve contradictions in structure-activity relationship (SAR) studies involving methylated tryptophan derivatives?
- Methodological Answer : Apply multivariate analysis:
- Principal Component Analysis (PCA) : Reduce dimensionality of physicochemical descriptors (e.g., logP, molar refractivity) to identify dominant factors.
- Bayesian Modeling : Quantify uncertainty in activity predictions caused by stereochemical variability or impurities. Validate models with leave-one-out cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
